molecular formula C16H21NO3 B14224630 2,4-Oxazolidinedione, 5-heptyl-5-phenyl- CAS No. 824392-36-1

2,4-Oxazolidinedione, 5-heptyl-5-phenyl-

Cat. No.: B14224630
CAS No.: 824392-36-1
M. Wt: 275.34 g/mol
InChI Key: DNWLQPSILYIWAI-UHFFFAOYSA-N
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Description

2,4-Oxazolidinedione, 5-heptyl-5-phenyl- is a chemical compound belonging to the oxazolidinedione class. This compound is characterized by its unique structure, which includes a heptyl and a phenyl group attached to the oxazolidinedione ring. Oxazolidinediones are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Oxazolidinedione, 5-heptyl-5-phenyl- typically involves the alkylation of oxazolidinedione derivatives. One common method includes the selective N3 alkylation of oxazolidinedione with heptyl and phenyl groups under controlled conditions . The reaction conditions often involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Oxazolidinedione, 5-heptyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into oxazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinedione ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alkyl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolidinediones and oxazolidines, depending on the specific reagents and conditions used.

Scientific Research Applications

2,4-Oxazolidinedione, 5-heptyl-5-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Oxazolidinedione, 5-heptyl-5-phenyl- involves its interaction with specific molecular targets in the body. For instance, oxazolidinediones are known to inhibit T-type calcium channels in neurons, which helps in reducing the frequency of absence seizures . This inhibition raises the threshold for repetitive neuronal activity, thereby exerting its anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Oxazolidinedione, 5-heptyl-5-phenyl- is unique due to its specific heptyl and phenyl substitutions, which may confer distinct pharmacological properties compared to other oxazolidinedione derivatives. These structural differences can influence its binding affinity to molecular targets and its overall efficacy in biological systems.

Properties

CAS No.

824392-36-1

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

5-heptyl-5-phenyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C16H21NO3/c1-2-3-4-5-9-12-16(13-10-7-6-8-11-13)14(18)17-15(19)20-16/h6-8,10-11H,2-5,9,12H2,1H3,(H,17,18,19)

InChI Key

DNWLQPSILYIWAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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